SCOPOLAMINE METHYL NITRATE

Overview

Description

Mechanism of Action

Target of Action

Methscopolamine nitrate is a quaternary ammonium derivative of scopolamine . Its primary targets are the muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system .

Mode of Action

Methscopolamine nitrate acts as an antagonist at muscarinic acetylcholine receptors . It blocks the action of acetylcholine, a neurotransmitter that nerves use to communicate with each other . By blocking these receptors, Methscopolamine nitrate interferes with the transmission of nerve impulses in the parasympathetic nervous system .

Biochemical Pathways

The primary biochemical pathway affected by Methscopolamine nitrate is the cholinergic pathway . By acting as an antagonist at muscarinic acetylcholine receptors, Methscopolamine nitrate disrupts the normal functioning of this pathway, leading to a variety of downstream effects .

Pharmacokinetics

It is known that the compound is poorly and unreliably absorbed . It is excreted in bile and urine, and also as unabsorbed drug in feces .

Result of Action

The action of Methscopolamine nitrate results in a variety of molecular and cellular effects. These include reduction in volume and total acid content of gastric secretion, inhibition of gastrointestinal motility, inhibition of salivary excretion, dilation of the pupil, and inhibition of accommodation with resulting blurring of vision . Large doses may result in tachycardia .

Biochemical Analysis

Biochemical Properties

Methscopolamine nitrate plays a significant role in biochemical reactions by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs) . It interacts with these receptors, inhibiting their activity and thereby reducing the secretion of gastric acid and other bodily fluids . The compound’s interaction with mAChRs involves binding to the receptor sites, preventing acetylcholine from exerting its effects . This inhibition leads to a decrease in gastrointestinal motility and salivary secretion .

Cellular Effects

Methscopolamine nitrate affects various types of cells and cellular processes by inhibiting muscarinic acetylcholine receptors . This inhibition impacts cell signaling pathways, particularly those involving acetylcholine, leading to reduced gastric acid secretion and decreased gastrointestinal motility . Additionally, methscopolamine nitrate influences gene expression related to these pathways, further modulating cellular metabolism and function .

Molecular Mechanism

At the molecular level, methscopolamine nitrate exerts its effects by binding to muscarinic acetylcholine receptors and blocking acetylcholine from activating these receptors . This binding interaction inhibits the receptor’s activity, leading to a reduction in the physiological responses typically mediated by acetylcholine, such as gastric acid secretion and gastrointestinal motility . Methscopolamine nitrate also affects enzyme activity by inhibiting acetylcholine’s action, which can alter gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methscopolamine nitrate can change over time due to its stability and degradation . The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, methscopolamine nitrate may lead to sustained inhibition of gastric acid secretion and reduced gastrointestinal motility, with potential long-term impacts on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of methscopolamine nitrate vary with different dosages in animal models . At lower doses, the compound effectively reduces gastric acid secretion and gastrointestinal motility without significant adverse effects . At higher doses, methscopolamine nitrate can cause toxic effects, such as tachycardia and severe gastrointestinal disturbances . These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

Methscopolamine nitrate is involved in metabolic pathways related to its role as a muscarinic antagonist . It interacts with enzymes and cofactors that regulate acetylcholine metabolism, leading to decreased acetylcholine activity and altered metabolic flux . The compound’s impact on metabolite levels can influence various physiological processes, including gastric acid secretion and gastrointestinal motility .

Transport and Distribution

Within cells and tissues, methscopolamine nitrate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, such as the gastrointestinal tract . The transport and distribution of methscopolamine nitrate are crucial for its therapeutic efficacy and overall pharmacokinetics .

Subcellular Localization

Methscopolamine nitrate’s subcellular localization is primarily within the membranes of cells where muscarinic acetylcholine receptors are present . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to these receptors to exert its inhibitory effects . Targeting signals and post-translational modifications may direct methscopolamine nitrate to specific cellular compartments, enhancing its therapeutic action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of scopolamine methyl nitrate typically involves the methylation of scopolamine. This process can be achieved through the reaction of scopolamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction of scopolamine from plant sources, followed by its methylation. The plants used include species like Duboisia myoporoides and Duboisia leichhardtii. The extracted scopolamine is then reacted with methyl nitrate to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Scopolamine methyl nitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form scopolamine N-oxide.

Reduction: Reduction reactions can convert it back to scopolamine.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Scopolamine N-oxide.

Reduction: Scopolamine.

Substitution: Various substituted scopolamine derivatives.

Scientific Research Applications

Scopolamine methyl nitrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Employed in studies of the cholinergic system and its effects on various biological processes.

Medicine: Utilized in the development of drugs for treating motion sickness, postoperative nausea, and gastrointestinal disorders.

Industry: Applied in the production of pharmaceuticals and as a component in certain industrial processes

Comparison with Similar Compounds

Hyoscyamine: Another tropane alkaloid with similar anticholinergic properties.

Atropine: A well-known anticholinergic agent used in various medical applications.

Methscopolamine: A methylated derivative of scopolamine with similar pharmacological effects

Uniqueness: Scopolamine methyl nitrate is unique due to its specific chemical structure, which allows it to be used in a variety of applications, including as a precursor for other compounds and in the treatment of specific medical conditions. Its ability to inhibit muscarinic acetylcholine receptors with fewer adverse effects compared to other anticholinergic agents makes it particularly valuable .

Properties

IUPAC Name |

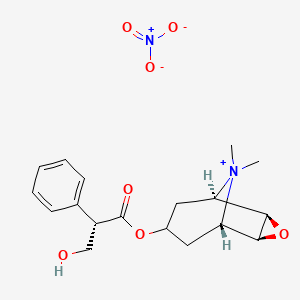

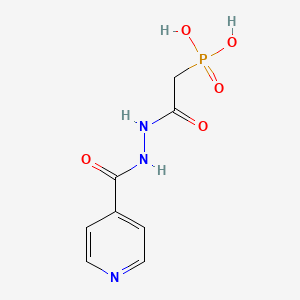

(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO4.NO3/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;2-1(3)4/h3-7,12-17,20H,8-10H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQIVYOSLFLSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, white crystalline powder. | |

| Record name | SCOPOLAMINE METHYL NITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/886 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

6106-46-3 | |

| Record name | SCOPOLAMINE METHYL NITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/886 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

718.2 °F | |

| Record name | SCOPOLAMINE METHYL NITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/886 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Methscopolamine nitrate and its effects within the body?

A1: Methscopolamine nitrate is an anticholinergic agent, meaning it blocks the action of acetylcholine, a neurotransmitter, in the body. [] It primarily targets muscarinic receptors, which are found in various tissues, including the smooth muscles of the gastrointestinal tract, respiratory system, and urinary bladder. By blocking acetylcholine at these receptors, Methscopolamine nitrate reduces smooth muscle contractions and secretions in these organs. [] This leads to effects such as decreased stomach acid production, reduced intestinal motility, and drying of secretions in the respiratory tract.

Q2: How is Methscopolamine nitrate typically formulated in pharmaceutical products?

A2: Methscopolamine nitrate is often combined with other active ingredients to address specific symptom complexes. For instance, it's frequently found in combination with chlorpheniramine maleate and phenylephrine hydrochloride in products designed to relieve cold and flu symptoms. [] This specific formulation leverages the antihistaminic properties of chlorpheniramine maleate, the decongestant action of phenylephrine hydrochloride, and the drying effect of Methscopolamine nitrate to provide broader symptom relief.

Q3: Are there any challenges in analyzing Methscopolamine nitrate in pharmaceutical formulations, and how are these addressed?

A3: Analyzing Methscopolamine nitrate alongside other active ingredients in pharmaceutical products can be challenging. One study highlighted the difficulties in simultaneously analyzing Methscopolamine nitrate with compounds like chlorpheniramine maleate and phenylephrine hydrochloride using conventional UV detection methods. [] The researchers overcame this obstacle by employing a liquid chromatography system equipped with two UV absorbance detectors arranged in series. This approach enabled them to accurately quantify each compound in the presence of others.

Q4: What alternative analytical techniques have been explored for quantifying Methscopolamine nitrate in pharmaceutical formulations?

A4: Besides the dual-detector liquid chromatography method, researchers have explored high-pressure liquid chromatography (HPLC) as a means to determine Methscopolamine nitrate in complex tablet formulations. [] This method proved effective in separating and quantifying Methscopolamine nitrate alongside other active ingredients like phenylpropanolamine hydrochloride, pyrilamine maleate, and pheniramine maleate without interference from the tablet matrix or degradation products.

Q5: Has research explored the potential role of the autonomic nervous system in mediating the effects of Methscopolamine nitrate?

A5: While Methscopolamine nitrate's anticholinergic effects are well-established, research has delved into the influence of the autonomic nervous system on its actions. One study investigated the impact of cholinergic blockade by Methscopolamine nitrate on the vascular responses to arginine vasopressin (AVP). [] The findings indicated that blocking cholinergic receptors with Methscopolamine nitrate significantly influenced the vasopressor effects of AVP, highlighting the interplay between the autonomic nervous system and this anticholinergic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-{5-[3-({4-[(2S)-2-amino-5-carbamimidamidopentanamido]butyl}amino)propanamido]pentyl}-2-[2-(2,4-dihydroxyphenyl)acetamido]succinamide](/img/structure/B1200592.png)

![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)